
Lopinavir
Structure
2D Structure

特性
Key on ui mechanism of action |
/The researchers/ have previously shown that the HIV protease inhibitor lopinavir has selective toxicity against human papillomavirus (HPV)-positive cervical carcinoma cells via an unknown mechanism. SiHa cervical carcinoma cells were stably transfected with the proteasome sensor vector pZsProSensor-1 to confirm lopinavir inhibits the proteasome in these cells. The Panorama Xpress profiler 725 antibody array was then used to analyse specific changes in protein expression in lopinavir-treated versus control untreated SiHa cells followed by PCR and western blotting. Colorimetric growth assays of lopinavir-treated E6/E7 immortalised versus control human keratinocytes were performed. Targeted small interfering RNA gene silencing followed by growth assay comparison of lopinavir-treated/untreated SiHa cells was also used. Lopinavir induced an increase in the fluorescence of pZsProSensor-1 transfected SiHa cells, indicative of proteasomal inhibition. Ribonuclease L (RNASEL) protein was shown to be up-regulated in lopinavir-treated SiHa cells, which was confirmed by PCR and western blot. Targeted silencing of RNASEL reduced the sensitivity of SiHa cells to lopinavir. Selective toxicity against E6/E7 immortalised keratinocytes versus control cells was also seen with lopinavir and was associated with up-regulated RNASEL expression. These data are consistent with the toxicity of lopinavir against HPV-positive cervical carcinoma cells being related to its ability to block viral proteasome activation and induce an up-regulation of the antiviral protein RNASEL. This is supported by the drug's selective toxicity and up-regulation of RNASEL in E6/E7 immortalised keratinocytes combined with the increased resistance to lopinavir observed in SiHa cells following silencing of RNASEL gene expression. Lopinavir inhibits replication of HIV type 1 (HIV-1) by interfering with HIV protease. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes to form structural proteins of the virion core and essential viral enzymes. By interfering with the formation of these essential proteins and enzymes, lopinavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Lopinavir also has some in vitro activity against HIV type 2 (HIV-2). |
---|---|
CAS番号 |
192725-17-0 |
分子式 |
C37H48N4O5 |
分子量 |
628.8 g/mol |
IUPAC名 |
(2S)-N-[(2R,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31+,32+,34+/m1/s1 |
InChIキー |
KJHKTHWMRKYKJE-AZWAZIRRSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
異性体SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
外観 |
White Solid |
Color/Form |
Colorless solid from ethyl acetone White to light tan powde |
melting_point |
124-127 °C |
他のCAS番号 |
192725-17-0 |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
純度 |
99% |
賞味期限 |
Based on the provided data, 18 months shelf life has been granted for the soft capsules when stored within their container at 5 °C with the option for room temperature storage after dispensing to the patients for up to 42 days. ... Based on the preliminary data, 18 months shelf life is acceptable when the oral solution is stored within its container at 5 °C, with the option for room temperature storage after dispensing to the patients for up to 42 days. Stable if stored as directed; avoid strong oxidizing agents |
溶解性 |
Practically insoluble in water Freely soluble in methanol and ethanol; soluble in isopropanol |
同義語 |
A 157378.0; A-157378.0; A157378.0; ABT 378; ABT-378; ABT378; Aluviran; lopinavir; N-(4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pydrimidineacetamide |
蒸気圧 |
3.4X10-24 mm Hg at 25 °C (est) |
製品の起源 |
United States |
説明
This compound is an antiretroviral protease inhibitor used in combination with other antiretrovirals in the treatment of HIV-1 infection. This compound is marketed and administered exclusively in combination with [ritonavir] - this combination, first marketed by Abbott under the brand name Kaletra in 2000, is necessary due to this compound's poor oral bioavailability and extensive biotransformation. Ritonavir is a potent inhibitor of the enzymes responsible for this compound metabolism, and its co-administration "boosts" this compound exposure and improves antiviral activity. Like many other protease inhibitors (e.g. [saquinavir], [nelfinavir]), this compound is a peptidomimetic molecule - it contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease. this compound was previously under investigation in combination with ritonavir for the treatment of COVID-19 caused by SARS-CoV-2.
This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 3A Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor.
This compound is an antiretroviral protease inhibitor used in combination with ritonavir in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with this compound may result of an exacerbation of the underlying chronic hepatitis B or C.
This compound is a peptidomimetic HIV protease inhibitor that retains activity against HIV protease with the Val 82 mutation. This compound is less affected by binding to serum proteins than the structurally-related drug ritonavir.
An HIV protease inhibitor used in a fixed-dose combination with RITONAVIR. It is also an inhibitor of CYTOCHROME P-450 CYP3A.
Drug Repurposing Research and Mechanistic Investigations
Lopinavir as a Candidate for Repurposing against Other Viral Infections (e.g., SARS-CoV, MERS-CoV, SARS-CoV-2)
The repurposing of existing drugs like this compound gained significant attention during outbreaks of novel viral diseases due to the urgent need for available treatments. cebm.netnih.gov Given the genetic similarities among coronaviruses, particularly the shared reliance on viral proteases for replication, this compound was considered a potential therapeutic candidate for SARS-CoV, MERS-CoV, and SARS-CoV-2. nih.govfrontiersin.orgfrontiersin.org
Research Findings:
SARS-CoV: Early studies explored this compound's activity against SARS-CoV. In vitro studies demonstrated antiviral activity against SARS-CoV, with 50% effective inhibitory concentrations (EC50) reported in the low-micromolar range depending on the cell type used. gerimedrisk.comnih.gov One open-label, non-randomized clinical study in patients with SARS-CoV suggested a reduced risk of severe hypoxia or death when treated with this compound/ritonavir (B1064) and ribavirin (B1680618) compared to historical controls treated with ribavirin alone. cebm.net However, there has been no evidence from randomized trials of the efficacy of this compound/ritonavir in treating SARS-CoV. cebm.net
MERS-CoV: this compound also demonstrated antiviral activity against MERS-CoV in cell cultures, inhibiting replication in the low-micromolar range. wikipedia.orgnih.gov In vitro studies showed that this compound inhibited MERS-CoV-induced cytopathic effect with an EC50 of 8.0 μM. nih.gov While some in vitro studies indicated antiviral activity, others reported lower effectiveness compared to other antivirals like interferon beta and remdesivir. frontiersin.orgfrontiersin.org
SARS-CoV-2: The emergence of SARS-CoV-2 prompted extensive investigation into this compound/ritonavir as a potential treatment for COVID-19. cebm.netnih.gov In vitro studies suggested that this compound has antiviral activity against SARS-CoV-2. cebm.net One in vitro study showed that this compound/ritonavir had significant inhibitory effects on SARS-CoV-2 at clinically relevant concentrations when administered after viral infection. nih.gov However, clinical trials evaluating this compound/ritonavir for COVID-19 have yielded inconsistent results. frontiersin.orgasm.org Some initial studies did not report a significant benefit in terms of time to clinical improvement or viral clearance. cebm.net A randomized controlled trial in hospitalized patients with severe COVID-19 found that treatment with this compound-ritonavir was not associated with a difference in the time to clinical improvement compared to usual care. gerimedrisk.comasm.org Another study found that this compound/ritonavir treatment was associated with better survival in hospitalized patients, particularly those with moderate-to-severe lesions on chest CT scans. frontiersin.org
Summary of In Vitro Antiviral Activity (Examples):
Virus | Cell Line | Assay Type | This compound EC50 (µM) | Reference |
SARS-CoV | Vero | Plaque reduction assay | 6 | nih.gov |
MERS-CoV | - | Cytopathic effect inhibition | 8.0 | nih.gov |
SARS-CoV-2 | Vero E6 | Replication inhibition | 26.1 | nih.gov |
Note: EC50 values can vary depending on the cell type, assay method, and viral strain used in the study.
Mechanistic Studies Supporting Repurposing Efforts
This compound's potential against coronaviruses is primarily attributed to its inhibitory effect on viral proteases, particularly the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). cebm.netnih.govnih.gov This enzyme is essential for processing the viral polyprotein precursors into functional proteins required for viral replication and assembly. cebm.netnih.govnih.gov
Mechanisms of Action:
Inhibition of 3CLpro: As a protease inhibitor, this compound is hypothesized to inhibit the action of 3CLpro, thereby disrupting the process of viral replication and release from host cells. cebm.netfrontiersin.orgfrontiersin.org Molecular dynamics simulations and computational studies have suggested that this compound can interact with residues at the active site of SARS-CoV 3CLpro and SARS-CoV-2 3CLpro. nih.govfrontiersin.orgacs.org
Binding Affinity Studies: Computational studies using docking and molecular dynamics simulations have explored the binding affinity of this compound to coronavirus proteases. Studies have indicated binding of this compound to SARS-CoV 3CLpro and SARS-CoV-2 Mpro. nih.govfrontiersin.orgacs.orgscienceopen.com Some computational analyses have also suggested potential interactions with other viral proteins, such as the SARS-CoV-2 helicase and the receptor-binding domain (RBD) of the spike protein. nih.govscienceopen.com
Key Mechanistic Findings:
Molecular dynamics simulations suggested that this compound can inhibit the SARS-CoV 3CLpro enzyme by binding to its active site. frontiersin.org
Both this compound and ritonavir were found to interact with residues at the active site of SARS-CoV-2 3CLpro in molecular dynamics simulations. acs.org
Computational studies have indicated binding affinities of this compound towards SARS-CoV-2 Mpro. scienceopen.com
Some research suggests that this compound may block a post-entry step in the MERS-CoV replication cycle in vitro. nih.govnih.gov
While this compound was initially designed to target the aspartate protease of HIV, which differs structurally from the cysteine protease (3CLpro/Mpro) found in coronaviruses, mechanistic studies have explored its ability to interact with the coronavirus enzyme. cebm.netnih.govnih.gov The substrate-binding pockets of coronavirus 3CLpro are relatively conserved, suggesting the potential for inhibitors to target this region. nih.gov However, the structural differences between HIV protease and coronavirus proteases have led some to question the potential potency of HIV protease inhibitors like this compound against these viruses. cebm.net
Data on Binding Affinity (Computational Studies Examples):
Compound | Target Protein | Binding Affinity (kcal/mol) | Method | Reference |
This compound | SARS-CoV-2 Mpro | -10.89 | Docking and MD simulations | scienceopen.com |
This compound | SARS-CoV-2 RBD (Omicron) | -9.8 | Molecular docking analysis | scienceopen.com |
Note: Binding affinity values are derived from computational models and may vary between studies.
Combination Therapies: Preclinical and Mechanistic Studies
Lopinavir/Ritonavir (B1064) Co-Formulation: Mechanistic Role of Ritonavir as a Pharmacokinetic Enhancer
This compound is co-formulated with low-dose ritonavir, another protease inhibitor, primarily due to this compound's high first-pass hepatic metabolism, which would otherwise significantly attenuate its in vivo activity. nih.govdrugbank.comfda.gov Ritonavir acts as a potent pharmacokinetic enhancer by inhibiting the cytochrome P450 (CYP) 3A4 isoenzyme, which is largely responsible for this compound's metabolism. nih.govdrugbank.comfda.govcebm.nethiv.govfda.gov This inhibition leads to increased plasma concentrations of this compound and a prolonged elimination half-life, typically averaging approximately 4-6 hours with twice-daily administration of the co-formulation. nih.gov
The impact of ritonavir on this compound pharmacokinetics is significant. Studies have shown that co-administration with low-dose ritonavir results in steady-state this compound plasma concentrations 15- to 20-fold higher than those of ritonavir in HIV-infected patients. fda.gov A population pharmacokinetic model demonstrated a time-independent inverse relationship between exposure to ritonavir and the apparent clearance of this compound. nih.gov The theoretical value for the clearance of this compound without ritonavir was estimated to be 14.8 L/h, which was reduced to 5.73 L/h in the presence of ritonavir. nih.gov
The co-formulated product, often referred to by the brand name Kaletra, was developed to simplify administration and improve patient adherence to combination therapy. nih.govnih.gov
Synergistic Effects with Other Antivirals (e.g., Saquinavir) in In Vitro Models
In vitro studies have investigated the antiviral interactions of this compound with other protease inhibitors and reverse transcriptase inhibitors. Combinations of this compound with several other protease inhibitors, including indinavir (B1671876), nelfinavir (B1663628), amprenavir (B1666020), tipranavir, and BMS-232632, generally demonstrated an additive relationship in inhibiting wild-type HIV. nih.gov
In contrast, a consistent and statistically significant synergistic inhibition of HIV type 1 replication was observed with combinations of this compound and saquinavir (B1662171) in in vitro models. nih.govnih.gov Analysis of combination indices indicated that the synergy between this compound and saquinavir was present over the entire range of drug combination ratios tested and at inhibition levels exceeding 40%. nih.govnih.gov Importantly, this observed antiviral synergy was not associated with increased cellular cytotoxicity at the highest drug concentrations tested. nih.gov
The precise mechanism underlying the synergy between this compound and saquinavir is not fully elucidated. nih.gov However, this in vitro synergy provides a theoretical basis for exploring clinical regimens combining this compound-ritonavir with saquinavir. nih.govnih.gov Such dual protease inhibitor regimens, sometimes with the addition of nucleoside reverse transcriptase inhibitors (NRTIs), have been utilized in both treatment-naïve and treatment-experienced patients, with the rationale including potentially non-overlapping resistance profiles. nih.gov
Data from a study investigating a double-boosting regimen of saquinavir soft gel plus this compound plus minidose ritonavir in HIV-infected adults showed that the low dose of 100 mg of ritonavir served a double-boosting function for both this compound and saquinavir, achieving high plasma levels of both drugs without unfavorable pharmacokinetic interactions among the three protease inhibitors. asm.org
Combination with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This compound/ritonavir is also used in combination with non-nucleoside reverse transcriptase inhibitors (NNRTIs) as part of antiretroviral therapy regimens. nih.govaidsmap.comfda.gov However, interactions can occur between this compound/ritonavir and NNRTIs, particularly due to their shared metabolic pathways involving the CYP3A enzyme. nih.gov NNRTIs such as efavirenz (B1671121) and nevirapine (B1678648) are metabolized by CYP3A4 and can also act as CYP3A inducers. nih.gov
Concurrent use of NNRTIs like efavirenz and nevirapine has been shown to increase the apparent clearance of this compound. nih.gov A population pharmacokinetic study indicated that concomitant use of NNRTIs increased the clearance of this compound by 39%. nih.gov This interaction can potentially lead to lower this compound plasma concentrations. asm.org
Studies have investigated the pharmacokinetic and pharmacodynamic effects of combining this compound/ritonavir with NNRTIs. In a study involving extensively pretreated HIV-infected patients, increasing the this compound/ritonavir dose by 33% during coadministration with efavirenz resulted in a more than proportional increase in this compound and ritonavir plasma concentrations. asm.org Specifically, this compound AUC, Cpredose, and Cmin central values increased by 46%, 70%, and 141%, respectively, with the higher dose. asm.org
Clinical trials have evaluated NRTI-sparing regimens combining ritonavir-boosted this compound with NNRTIs. A pilot study combining ritonavir-boosted this compound and efavirenz showed a high response rate in HIV-positive patients, suggesting its potential utility in avoiding NRTI-related side effects and resistance. aidsmap.com The dose of this compound/ritonavir was increased in this study because efavirenz can lower this compound levels. aidsmap.com
Data from a meta-analysis assessing this compound/ritonavir-based second-line regimens indicated that while boosted protease inhibitors like this compound/ritonavir are included in standardized regimens, combinations often involve NRTIs or integrase inhibitors like raltegravir. frontiersin.org However, studies have explored NRTI-sparing regimens with this compound/ritonavir, including combinations with lamivudine (B182088) or raltegravir. nih.govfrontiersin.org
The interaction between this compound/ritonavir and NNRTIs highlights the importance of considering potential pharmacokinetic interactions when designing combination therapy regimens to ensure adequate drug exposure and virologic suppression. nih.govasm.org
Pharmacokinetic Data with NNRTI Co-administration
Combination | Effect on this compound CL/F | Source |
This compound/ritonavir + NNRTIs | Increased by 39% | nih.gov |
In Vitro Antiviral Interaction Data
Combination | Interaction Type | Source |
This compound + Saquinavir | Synergistic | nih.govnih.gov |
This compound + Indinavir | Additive | nih.gov |
This compound + Nelfinavir | Additive | nih.gov |
This compound + Amprenavir | Additive | nih.gov |
This compound + Tipranavir | Additive | nih.gov |
This compound + BMS-232632 | Additive | nih.gov |
Q & A
Q. How can therapeutic drug monitoring (TDM) optimize lopinavir dosing in pediatric HIV patients?
Methodological Answer: Plasma trough concentrations (Cmin) of this compound can be monitored using enzyme-linked immunosorbent assays (ELISA), which provide a cost-effective and accessible method for clinical practice. Studies recommend targeting a Cmin threshold of >1.0 μg/mL to reduce viraemia risk, with pharmacokinetic modeling incorporating age, body mass index, and dose adjustments to account for variability in drug metabolism .
Q. What evidence supports this compound-ritonavir as a first-line antiretroviral therapy (ART) for HIV?
Methodological Answer: Randomized controlled trials (RCTs) comparing this compound-ritonavir with nelfinavir demonstrated superior virologic suppression (75% vs. 63% achieving <400 RNA copies/mL at 48 weeks) and reduced protease inhibitor resistance mutations (0% vs. 33% in viral isolates). These trials used open-label stavudine/lamivudine backbones and measured viral load via RT-PCR, emphasizing the importance of combination therapy and resistance profiling .
Q. How does ritonavir co-administration alter this compound’s pharmacokinetics and safety profile?
Methodological Answer: Ritonavir inhibits cytochrome P450 3A4, increasing this compound bioavailability. Adverse event (AE) severity analysis using χ² tests revealed lower mean severity scores for the combination (4.41) versus this compound alone (4.57) or ritonavir alone (4.50). AE distributions by age and severity (e.g., higher impact in elderly patients) were quantified using FDA Adverse Event Reporting System (FAERS) data and stratified into severity grades (Table 10) .
Advanced Research Questions
Q. How can linear regression modeling identify this compound-associated resistance mutations?
Methodological Answer: Linear regression applied to genotypic and virologic response data (e.g., UK CHIC cohort) identified mutations like V82A and I54V as predictors of reduced efficacy, while I15V and V91S correlated with hypersensitivity. Model performance was validated via 10-fold cross-validation and test datasets (EuroSIDA), achieving average square errors comparable to expert-based interpretation systems (ASE: 1.1–1.3) .
Q. What statistical approaches resolve contradictions in this compound’s in vitro efficacy versus clinical outcomes for SARS-CoV-2?
Methodological Answer: Discrepancies arise from unbound plasma concentrations failing to match in vitro EC50 thresholds (4–25 μg/mL). Dose-response modeling and pharmacokinetic simulations (e.g., using MALDI-TOF mass spectrometry) can quantify intracellular drug levels in peripheral blood mononuclear cells, addressing gaps between in vitro inhibitory concentrations and clinical trial results .
Q. What techniques improve quantitative analysis of this compound in biological samples?
Methodological Answer: MALDI-TOF mass spectrometry protocols optimized with lithium cationization and meso-tetrakis(pentafluorophenyl)porphyrin matrix reduce chemical noise. Automated solid-phase extraction (96-well plates) and robotic spotting ensure reproducibility, enabling quantification in low-cell-count samples (e.g., 1×10⁶ PBMCs) with precision <15% CV .
Q. How can Bayesian confidence interval neural networks (BCPNN) detect safety signals for this compound-ritonavir?
Methodological Answer: BCPNN applied to FAERS data (2004–2019) identified disproportionate reporting of gastrointestinal, hepatic, and metabolic AEs. Signal scores (e.g., reporting odds ratios) were stratified by system organ class and adjusted for confounders like concomitant medications, providing a framework for post-marketing surveillance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。